molecular formula C20H24FN3O3 B2584953 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 1795300-66-1

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2584953
CAS RN: 1795300-66-1
M. Wt: 373.428
InChI Key: PXEAAGXQQGSKDS-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C20H24FN3O3 and its molecular weight is 373.428. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Analogous Compounds

Compounds with similar structures, such as pyrazole-acetamide derivatives, have been synthesized and characterized, displaying a range of coordination complexes with potential bioactive properties. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were studied for their hydrogen bonding influences on self-assembly processes and antioxidant activities (K. Chkirate et al., 2019). These complexes were synthesized and characterized through infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and electrospray ionization-mass spectrometry, revealing significant antioxidant activity.

Chemoselective Acetylation and Bioactive Intermediates

Another study on N-(2-Hydroxyphenyl)acetamide, an intermediate for natural synthesis of antimalarial drugs, explored chemoselective acetylation using immobilized lipase, highlighting the compound's importance in synthesizing bioactive intermediates (Deepali B Magadum & G. Yadav, 2018).

Pharmacological Potential

Furthermore, derivatives of pyrazole have been investigated for their potential antipsychotic properties. Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, resembling the chemical structure of interest, showed promising antipsychotic-like profiles without interacting with dopamine receptors, suggesting a novel approach to antipsychotic therapy (L D Wise et al., 1987).

Anti-inflammatory Activity

Additionally, compounds such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and evaluated for their anti-inflammatory activities, with several derivatives showing significant activity (K. Sunder & Jayapal Maleraju, 2013).

properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3/c21-14-5-7-16(8-6-14)27-13-20(25)22-11-18-17-12-26-10-9-19(17)24(23-18)15-3-1-2-4-15/h5-8,15H,1-4,9-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEAAGXQQGSKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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